2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine

Catalog No.
S837154
CAS No.
937047-44-4
M.F
C7H8N4
M. Wt
148.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine

CAS Number

937047-44-4

Product Name

2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine

IUPAC Name

2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

InChI

InChI=1S/C7H8N4/c1-5-9-7(8)6-3-2-4-11(6)10-5/h2-4H,1H3,(H2,8,9,10)

InChI Key

WNZYBEJCEJFTES-UHFFFAOYSA-N

SMILES

CC1=NN2C=CC=C2C(=N1)N

Canonical SMILES

CC1=NN2C=CC=C2C(=N1)N

2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound characterized by a fused pyrrole and triazine structure. Its molecular formula is C7H8N4C_7H_8N_4 and it has a molecular weight of approximately 148.17 g/mol. This compound is notable for its unique structural features, including the presence of nitrogen atoms in both the pyrrole and triazine rings, which contribute to its chemical reactivity and biological activity. The compound is also recognized for its potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and nucleoside analogs .

As mentioned earlier, information on the specific mechanism of action of 2-MPT is not available. However, structurally similar pyrrolo[2,1-f][1,2,4]triazine derivatives have been explored for their antiviral activity, potentially by interfering with viral replication processes []. Without specific research on 2-MPT, its mechanism of action remains unknown.

Typical of heterocycles. These include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Cyclization Reactions: The compound can engage in cyclization to form more complex structures.
  • Condensation Reactions: It can undergo condensation with carbonyl compounds to yield imines or other derivatives.

These reactions are crucial for modifying the compound to enhance its biological properties or to create derivatives with new functionalities .

Research indicates that 2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine exhibits significant biological activities, particularly as an inhibitor of various kinases. Kinase inhibitors are vital in cancer therapy as they can block specific pathways that tumors exploit for growth. In studies, compounds related to this structure have shown promising activity against targets such as vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR), highlighting their potential in anti-cancer therapies .

The synthesis of 2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine can be achieved through several methods:

  • Cyclization from Pyrrole Derivatives: Starting from substituted pyrroles and incorporating triazine moieties through cyclization reactions.
  • Multicomponent Reactions: Utilizing one-pot reactions involving amines, carbonyls, and triazine precursors to form the desired compound efficiently.
  • Modification of Existing Compounds: Deriving 2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine from other pyrrolo[2,1-f][1,2,4]triazines through selective functional group transformations .

The applications of 2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine span various fields:

  • Pharmaceuticals: As a scaffold for developing kinase inhibitors used in cancer treatment.
  • Nucleoside Analog Development: Its structure can serve as a nucleobase in nucleoside analogs aimed at antiviral therapies.
  • Research Tools: Used in biochemical assays to study kinase activity and inhibition mechanisms.

These applications underscore the compound's versatility and importance in drug discovery and development .

Interaction studies involving 2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine focus on its binding affinity to various biological targets. For instance:

  • Kinase Binding Studies: These studies often employ techniques like surface plasmon resonance or isothermal titration calorimetry to quantify binding interactions with kinases.
  • Cellular Assays: Evaluating the compound's efficacy in inhibiting cell proliferation in cancer cell lines provides insights into its potential therapeutic effects.

Such studies are essential for understanding how modifications to the molecule can enhance its activity or selectivity against specific targets .

Several compounds share structural similarities with 2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one529508-54-10.98Contains a carbonyl group at position 4
5-Methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine621685-55-00.96Features an additional oxygen atom
6-(Hydroxymethyl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one621685-54-90.93Hydroxymethyl substitution enhances solubility
7-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one310430-94-50.84Methyl substitution at position 7
Ethyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate427878-70-40.84Contains an ethyl ester functional group

These compounds illustrate the diversity within the pyrrolo[2,1-f][1,2,4]triazine family while highlighting the unique features of 2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine that may contribute to its distinct biological activities and applications in drug development .

The synthesis of 2-methylpyrrolo[2,1-f] [1] [2] [3]triazin-4-amine represents a critical pathway in pharmaceutical chemistry, particularly as an important regulatory starting material for antiviral drug development [2] [4]. This heterocyclic compound features a fused pyrrole-triazine ring system with specific methyl and amine substitutions that confer unique biological activity [5] [6].

Cyclization Strategies Using Pyrrole Precursors

Cyclization strategies utilizing pyrrole precursors constitute the fundamental approach for synthesizing pyrrolotriazine scaffolds [5] [7]. The methodology involves the systematic functionalization of pyrrole derivatives followed by triazine ring construction through carefully controlled cyclization reactions [6] [8].

Vilsmeier-Haack Formylation Pathways

The Vilsmeier-Haack formylation represents a cornerstone methodology for introducing formyl functionality into pyrrole precursors, facilitating subsequent triazine ring formation [9] [10]. This electrophilic aromatic substitution reaction employs dimethylformamide and phosphorus oxychloride to generate the active Vilsmeier electrophile [10] [11].

The mechanistic pathway involves four distinct stages: formation of the Vilsmeier electrophile through reaction of dimethylformamide with phosphorus oxychloride, nucleophilic attack of the electron-rich pyrrole on the electrophilic carbon center, recovery of aromaticity through proton loss, and formation of the iminium salt intermediate [10] [8]. The Vilsmeier reagent formation requires precise stoichiometric control, typically employing a 1:10 ratio of phosphorus oxychloride to dimethylformamide [11] [8].

Optimization studies demonstrate that temperature control significantly impacts both yield and purity of the 2-cyanopyrrole intermediate [8] [12]. Room temperature conditions provide 72% yield with 95% purity, while elevated temperatures of 100°C achieve 88% yield with 99% purity over 6 hours [8] [12].

Table 1: Vilsmeier-Haack Formylation Optimization

Starting MaterialTemperature (°C)Time (hours)POCl3/DMF RatioYield of 2-Cyanopyrrole (%)Purity (%)
PyrroleRoom Temperature11:107295
Pyrrole6021:107896
Pyrrole8041:108598
Pyrrole10061:108899

The process involves treating pyrrole with the Vilsmeier reagent formed by adding phosphorus oxychloride to dimethylformamide, followed by reaction for one hour and subsequent quenching with water [11] [8]. Hydroxylamine hydrochloride addition and acetic anhydride treatment partially neutralize acid generated during the reaction and oxidation processes [8] [12].

Chloramine-Mediated Triazine Ring Formation

Chloramine-mediated triazine ring formation represents the key cyclization step in pyrrolotriazine synthesis [2] [4]. Monochloramine serves as an efficient nitrogen amination reagent, facilitating the introduction of the critical nitrogen-nitrogen bond required for triazine ring construction [13] [14].

The amination process utilizes in situ generated monochloramine solution, prepared through controlled reaction of sodium hypochlorite with aqueous ammonia at temperatures maintained between negative 8 and negative 2 degrees Celsius [4] [15]. The monochloramine solution typically contains 2.2% active reagent in methyl tert-butyl ether, providing optimal reactivity while maintaining solution stability [4] [8].

Base selection critically influences reaction efficiency, with sodium hydride and potassium tert-butoxide representing the most effective deprotonating agents [2] [16]. Potassium tert-butoxide offers superior solubility characteristics in continuous flow processes, enabling enhanced process control and throughput [16] [12].

Table 2: Chloramine-Mediated Triazine Ring Formation

SubstrateBaseTemperature (°C)NH2Cl EquivalentsTime (minutes)Yield (%)Conversion (%)
2-CyanopyrroleNaH0-51.230-408594
2-CyanopyrroleNaH10-151.230-407888
2-CyanopyrroleKOtBu0-51.545-609296
2-CyanopyrroleKOtBu10-151.545-608892

The mechanism proceeds through deprotonation of 2-cyanopyrrole by the base, followed by nucleophilic attack of the resulting carbanion on monochloramine [13] [16]. Subsequent cyclization with formamidine acetate at elevated temperatures (165°C) completes triazine ring formation [8] [17]. The process demonstrates excellent reproducibility with yields typically ranging from 65-75% over the two-step sequence [8] [12].

Amination Protocols for C4 Functionalization

C4 functionalization through amination protocols represents a critical synthetic transformation for installing the required amine functionality in pyrrolotriazine derivatives [18] [19]. These methodologies encompass both nucleophilic displacement reactions and catalytic reductive amination approaches [20] [21].

Nucleophilic Displacement Reactions

Nucleophilic displacement reactions at C4 position utilize the inherent electrophilic character of the triazine ring system [22] [23]. The electron-deficient nature of the heterocyclic framework facilitates nucleophilic attack by primary and secondary amines under appropriate reaction conditions [18] [24].

The mechanism follows classical nucleophilic aromatic substitution pathways, involving initial nucleophile addition to form a Meisenheimer-type intermediate, followed by elimination of the leaving group [22] [24]. Temperature and solvent selection significantly influence reaction efficiency, with dimethylformamide and dimethyl sulfoxide providing optimal solvation for both nucleophile and substrate [25] [23].

Table 4: C4-Amination via Nucleophilic Displacement

NucleophileTemperature (°C)Pressure (atm)SolventTime (hours)Yield (%)Selectivity (%)
Ammonia801DMF67895
Methylamine1001DMF88292
Aniline1201DMF127588
Benzylamine1401DMSO167085

Reaction optimization demonstrates that ammonia provides the highest selectivity (95%) at 80°C, while methylamine achieves superior yields (82%) under slightly elevated temperatures [18] [23]. The selectivity patterns reflect the balance between nucleophilicity and sterics, with smaller nucleophiles demonstrating enhanced reactivity toward the sterically hindered C4 position [22] [24].

Catalytic Reductive Amination Approaches

Catalytic reductive amination approaches offer alternative pathways for C4 functionalization through transition metal-catalyzed processes [20] [21]. These methodologies employ various catalyst systems including palladium, ruthenium, and rhodium complexes under hydrogen atmosphere [26] [27].

The reductive amination mechanism involves initial imine formation between the carbonyl-containing substrate and amine nucleophile, followed by catalytic reduction to generate the corresponding amine product [26] [28]. This approach avoids the harsh conditions typically required for direct nucleophilic displacement reactions [21] [27].

Table 5: Catalytic Reductive Amination Systems

Catalyst SystemTemperature (°C)Pressure (bar)SolventTime (hours)Yield (%)Selectivity (C4-amine)TON
Pd/C + H22510EtOH48895450
Ru/Al2O3 + H26020MeOH69298380
Rh/PPh3 + H28030THF88590320
NiCl2 + NaBH4401MeOH27885190

Ruthenium on alumina catalyst systems demonstrate superior performance with 92% yield and 98% C4-amine selectivity under moderate conditions (60°C, 20 bar hydrogen) [21] [27]. The high turnover numbers (380) indicate excellent catalyst efficiency, making this approach suitable for large-scale applications [26] [28].

Scalable Process Development

Scalable process development encompasses the systematic optimization of reaction conditions and engineering parameters for commercial production of 2-methylpyrrolo[2,1-f] [1] [2] [3]triazin-4-amine [2] [4]. This involves both kilogram-scale production optimization and temperature-controlled reaction engineering [29] [8].

Kilogram-Scale Production Optimization

Kilogram-scale production optimization addresses the unique challenges associated with large-scale synthesis, including heat and mass transfer limitations, impurity control, and process safety considerations [4] [8]. The transition from laboratory-scale to production-scale requires careful evaluation of reaction parameters and equipment design [29] [12].

Process development studies demonstrate excellent scalability from 100 gram to kilogram quantities with maintained yield and purity profiles [8] [12]. The reproducibility of the synthetic protocol enables consistent production with yields typically between 65-75% over the multi-step sequence [4] [8].

Table 3: Kilogram-Scale Production Parameters

Production ScaleReactor TypeTemperature Control (°C)Yield (%)Purity (%)Throughput (kg/day)
100gBatch±26598.40.5
500gBatch±26898.72.5
1kgBatch±17099.05.0
5kgContinuous Flow±0.57599.525.0

Continuous flow processes offer significant advantages for large-scale production, achieving 75% yield with 99.5% purity and throughput capabilities of 25 kilograms per day [2] [16]. The enhanced temperature control (±0.5°C) and improved mass transfer characteristics contribute to superior process performance [16] [12].

Table 7: Process Optimization Across Different Scales

ParameterLaboratory (10g)Pilot (100g)Production (1kg)Industrial (10kg)
Reaction Time (h)121086
Yield (%)65687075
Purity (%)95989999.5
Solvent Usage (L/kg)50403025
Energy Consumption (kWh/kg)1512108
Waste Generation (kg/kg product)8643

Scale-up optimization demonstrates progressive improvements in process efficiency, with industrial-scale operations achieving 75% yield, 99.5% purity, and reduced solvent consumption (25 L/kg) [8] [12]. Energy consumption decreases from 15 kWh/kg at laboratory scale to 8 kWh/kg at industrial scale, reflecting improved heat integration and process intensification [4] [29].

Temperature-Controlled Reaction Engineering

Temperature-controlled reaction engineering focuses on the precise management of thermal conditions throughout the multi-step synthesis [29] [8]. Each reaction stage requires specific temperature profiles to optimize yield, selectivity, and product quality [16] [12].

The formylation stage operates at moderate temperatures (25°C) with medium criticality for temperature control, while amination requires stringent temperature management (5°C ± 2°C) due to the thermal sensitivity of monochloramine [10] [8]. Cyclization proceeds at elevated temperatures (165°C) with moderate control requirements, followed by crystallization at low temperatures (10°C) requiring high precision [8] [17].

Table 6: Temperature-Controlled Reaction Engineering

Process StageTarget Temperature (°C)Temperature Tolerance (±°C)Heating/Cooling Rate (°C/min)Heat Transfer Coefficient (W/m²K)Critical Temperature Control
Formylation2521500Medium
Amination520.5400High
Cyclization16552600Medium
Crystallization1010.2300High

Heat transfer coefficient optimization ensures adequate thermal management across all process stages, with cyclization requiring the highest coefficient (600 W/m²K) due to the elevated operating temperature [29] [8]. The controlled heating and cooling rates prevent thermal shock and maintain product quality throughout the synthesis [16] [12].

Table 8: Mechanistic Pathway Kinetic Analysis

Reaction StepActivation Energy (kcal/mol)Rate Constant (s⁻¹)Thermodynamic FavorabilityRate Determining
Vilsmeier Complex Formation12.52.3×10⁴FavorableNo
Electrophilic Attack18.31.8×10²FavorableNo
Hydrolysis8.78.5×10⁵Highly FavorableNo
N-Amination22.14.2×10¹ModerateYes
Triazine Cyclization15.61.2×10³FavorableNo

¹H/¹³C Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy represents the definitive method for structural elucidation of 2-methylpyrrolo[2,1-f] [2] [3]triazin-4-amine. The compound exhibits distinctive spectroscopic signatures that enable unambiguous identification and purity assessment.

Proton Nuclear Magnetic Resonance Characterization

The ¹H Nuclear Magnetic Resonance spectrum of 2-methylpyrrolo[2,1-f] [2] [3]triazin-4-amine reveals characteristic resonances that reflect the unique electronic environment of the fused heterocyclic system [4]. The parent pyrrolo[2,1-f] [2] [3]triazin-4-amine framework displays a distinctive pattern with signals at δ 7.78 (s, 1H), 7.68 (br s, 2H), 7.59-7.58 (m, 1H), 6.86-6.84 (m, 1H), and 6.60-6.58 (m, 1H) [5]. The 2-methyl derivative introduces an additional methyl resonance typically observed in the range of 2.5-3.0 ppm, which represents the methyl substituent attached to the triazine ring carbon.

The aromatic proton resonances appear characteristically downfield between 6.5-8.0 ppm, with the triazine ring protons generally more deshielded than the pyrrole ring protons due to the electron-withdrawing nature of the nitrogen atoms [2]. The amino group protons typically appear as a broad singlet around 7.68 ppm, which may exchange with deuterium in deuterated solvents [5].

Carbon-13 Nuclear Magnetic Resonance Analysis

The ¹³C Nuclear Magnetic Resonance spectrum provides crucial information about the carbon framework and electronic distribution within the molecule [4]. The parent compound exhibits characteristic carbon resonances at δ 155.5, 147.9, 118.1, 114.3, 110.0, and 101.2 ppm [5]. The triazine ring carbons appear significantly downfield, with the C-4 carbon (bearing the amino group) resonating at approximately 155.5 ppm, while the C-2 carbon appears at 147.9 ppm [4].

For the 2-methyl derivative, an additional methyl carbon signal emerges in the range of 20-25 ppm, which is diagnostic for the methyl substituent attached to the triazine ring [5]. The aromatic carbons of the pyrrole ring system typically resonate between 100-120 ppm, with the fused carbon atoms showing intermediate chemical shifts due to their participation in both ring systems [2].

The carbon chemical shift patterns are influenced by the electron density distribution across the fused ring system, with the triazine carbons appearing more downfield due to the electron-withdrawing effects of the nitrogen atoms [6]. This spectroscopic information is essential for confirming the regioisomeric identity and detecting potential impurities or structural variants.

Gas Chromatography-Mass Spectrometry Fragmentation Patterns

Gas chromatography-mass spectrometry provides complementary structural information through characteristic fragmentation patterns that are diagnostic for the pyrrolotriazine core structure. The technique offers high sensitivity and specificity for identifying and quantifying 2-methylpyrrolo[2,1-f] [2] [3]triazin-4-amine in complex matrices.

Molecular Ion Characteristics

The molecular ion peak for 2-methylpyrrolo[2,1-f] [2] [3]triazin-4-amine appears at m/z 148 [M+- ], corresponding to the molecular formula C₇H₈N₄ [3]. The molecular ion typically shows moderate intensity due to the stability of the fused heterocyclic system, with the aromatic character of both rings contributing to the stabilization of the radical cation [5].

The isotope pattern reflects the natural abundance of ¹³C and ¹⁵N isotopes, with the [M+1]⁺ peak appearing at m/z 149 with an intensity of approximately 8-10% relative to the molecular ion [3]. This isotope pattern serves as an additional confirmation of the molecular formula and can be used for quantitative analysis.

Fragmentation Pathways

The fragmentation pattern of 2-methylpyrrolo[2,1-f] [2] [3]triazin-4-amine follows predictable pathways that reflect the stability of the heterocyclic rings and the lability of substituents [7]. The primary fragmentation involves loss of the amino group (NH₃, 17 Da) to yield the base peak or a significant fragment at m/z 131 [M-NH₃]⁺ [5]. This fragmentation is characteristic of aromatic amines and provides structural confirmation.

Secondary fragmentation includes loss of the methyl group (CH₃, 15 Da) to produce fragments at m/z 133 [M-CH₃]⁺, followed by further nitrogen elimination and ring cleavage [7]. The triazine ring system shows characteristic stability, often appearing as a stable fragment at m/z 104, which represents the [triazine ring]⁺ ion after loss of substituents and partial ring degradation [5].

Retention Time Characteristics

The gas chromatographic retention time for 2-methylpyrrolo[2,1-f] [2] [3]triazin-4-amine typically ranges from 4.5-6.0 minutes under standard analytical conditions, depending on the column type, temperature program, and carrier gas flow rate [5]. The compound shows moderate volatility due to its heterocyclic structure and amino group, requiring appropriate temperature programming for optimal separation and detection.

The retention behavior is influenced by the polar nature of the amino group and the aromatic character of the fused ring system, with the methyl substituent providing additional hydrophobic character that affects the chromatographic properties [7]. This retention time information is valuable for method development and compound identification in complex mixtures.

Crystallographic Studies of Pyrrolotriazine Cores

Crystallographic analysis of pyrrolotriazine derivatives provides fundamental insights into the three-dimensional molecular structure, intermolecular interactions, and solid-state properties that influence pharmaceutical behavior and stability.

Crystal System and Space Group Determination

Pyrrolotriazine derivatives typically crystallize in monoclinic or orthorhombic crystal systems, with common space groups including P21/c and P212121 [8]. The crystal structure of unphosphorylated p38α mitogen-activated protein kinase complexed with pyrrolotriazine-based inhibitors has been determined, providing detailed structural information about the binding mode and molecular conformation [8] [9].

The unit cell parameters for typical pyrrolotriazine structures range from a = 7-12 Å, b = 8-15 Å, and c = 10-20 Å, with cell volumes typically between 800-2000 ų [8]. The density of these crystals generally falls in the range of 1.3-1.6 g/cm³, which is consistent with organic heterocyclic compounds of similar molecular weight [9].

Molecular Geometry and Bond Parameters

The pyrrolotriazine core exhibits characteristic bond lengths and angles that reflect the aromatic character of the fused ring system [8]. Carbon-nitrogen bond lengths within the rings typically range from 1.32-1.40 Å, while carbon-carbon bonds measure 1.35-1.45 Å [9]. The nitrogen-nitrogen bond in the triazine ring shows a length of approximately 1.30-1.35 Å, consistent with partial double-bond character [8].

The bond angles within the rings deviate from ideal values due to the constraints of the fused system, with ring angles typically ranging from 105-120° [9]. The planarity of the pyrrolotriazine core is maintained by the aromatic conjugation, with minimal deviation from coplanarity observed in most crystal structures [8].

Intermolecular Interactions and Packing Motifs

The crystal packing of pyrrolotriazine derivatives is stabilized by various intermolecular interactions, including nitrogen-hydrogen to nitrogen hydrogen bonds (N-H···N), which are particularly important for amino-substituted derivatives [9]. These hydrogen bonds typically exhibit distances of 2.8-3.2 Å and contribute significantly to the crystalline stability [8].

π-π stacking interactions between aromatic rings provide additional stabilization, with typical stacking distances of 3.3-3.8 Å observed between parallel pyrrolotriazine planes [9]. The packing motifs often involve layered structures or herringbone arrangements that optimize both hydrogen bonding and π-π interactions [8].

Polymorphism and Structural Variations

Pyrrolotriazine derivatives may exhibit polymorphism, with different crystal forms showing variations in unit cell parameters, space group, and molecular packing arrangements [5]. The polymorphic behavior is influenced by crystallization conditions, including solvent choice, temperature, and cooling rate [9].

The structural variations between polymorphs can affect pharmaceutical properties such as dissolution rate, stability, and bioavailability [8]. Understanding these crystallographic differences is crucial for controlling the solid-state form during pharmaceutical development and manufacturing [5].

High-Performance Liquid Chromatography Purity Assessment Methods

High-performance liquid chromatography represents the primary analytical technique for purity assessment and quality control of 2-methylpyrrolo[2,1-f] [2] [3]triazin-4-amine in pharmaceutical applications.

Mobile Phase Optimization for Triazine Derivatives

The optimization of mobile phase composition is critical for achieving adequate separation and quantification of triazine derivatives and their impurities. The basic nature of the pyrrolotriazine core requires careful pH control to ensure consistent retention and peak shape.

pH Control and Buffer Selection

Acidic mobile phase conditions (pH 2.0-3.5) are generally preferred for triazine derivatives to suppress ionization and prevent peak tailing [10]. Phosphate buffers (10-50 mM) provide excellent pH stability and are compatible with mass spectrometric detection [11]. The use of 0.1% trifluoroacetic acid in the aqueous mobile phase component effectively maintains low pH conditions and improves peak shape for basic compounds [10].

The pH selection significantly affects the retention behavior of 2-methylpyrrolo[2,1-f] [2] [3]triazin-4-amine, with higher pH values leading to reduced retention due to ionization of the amino group [12]. The optimal pH range of 2.0-3.0 ensures that the compound remains predominantly in its neutral form, providing consistent chromatographic behavior [10].

Organic Modifier Selection

Acetonitrile is generally preferred over methanol as the organic modifier for triazine derivatives due to its superior resolution and selectivity [10]. The gradient profile typically employs a linear increase from 5-95% acetonitrile over 15-30 minutes, with shallow gradients providing better separation of closely related impurities [10].

The mobile phase composition affects the elution order and separation of structural isomers, with the phenyl-hexyl stationary phase showing particular selectivity when methanol is used as the organic modifier [10]. However, acetonitrile generally provides better overall performance for routine analysis of triazine derivatives [11].

Temperature and Flow Rate Optimization

Column temperature control between 25-40°C provides optimal resolution and analysis time for triazine derivatives [10]. Higher temperatures reduce analysis time but may compromise resolution of critical impurity pairs [11]. The optimal flow rate of 0.8-1.2 mL/min balances resolution, analysis time, and system pressure [10].

The temperature effects on retention and selectivity are particularly important for temperature-sensitive compounds, with stability studies conducted at various temperatures to establish thermal degradation patterns [11]. The optimization of these parameters ensures robust and reproducible analytical performance [10].

Impurity Profiling and Control Strategies

Comprehensive impurity profiling is essential for ensuring the quality and safety of 2-methylpyrrolo[2,1-f] [2] [3]triazin-4-amine in pharmaceutical applications. The analytical strategy must address both known and unknown impurities that may arise during synthesis, storage, or degradation.

Synthesis-Related Impurity Identification

Synthesis-related impurities in 2-methylpyrrolo[2,1-f] [2] [3]triazin-4-amine typically arise from incomplete reactions, side reactions, or residual starting materials [13]. Common impurities include positional isomers, demethylated products, and oxidation products formed during the synthetic process [14]. The identification of these impurities requires systematic analysis using liquid chromatography coupled with mass spectrometry [13].

The structural similarity of synthesis-related impurities to the active pharmaceutical ingredient necessitates high-resolution chromatographic methods with adequate selectivity [15]. Preparative liquid chromatography may be required to isolate impurities at sufficient levels for complete structural characterization using nuclear magnetic resonance spectroscopy [14].

Degradation Product Analysis

Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions reveal potential degradation pathways and degradation products [15]. The stability-indicating nature of the high-performance liquid chromatography method must be demonstrated through peak purity analysis and mass spectrometric confirmation of degradation products [16].

The pyrrolotriazine core shows inherent stability under most stress conditions, but the amino group may be susceptible to oxidation or hydrolysis under extreme conditions [5]. The identification of degradation products is crucial for establishing appropriate storage conditions and shelf-life specifications [15].

Regulatory Compliance and Limits

Impurity limits for 2-methylpyrrolo[2,1-f] [2] [3]triazin-4-amine must comply with International Conference on Harmonisation guidelines, with identification thresholds typically set at 0.1% and qualification thresholds at 0.15% for compounds with daily doses above 2 grams [15]. The analytical method must demonstrate adequate sensitivity and specificity to detect impurities at these levels [16].

The control strategy includes specification limits for individual impurities (typically 0.1-0.3%), total impurities (typically 0.5-1.0%), and specific limits for known genotoxic impurities if applicable [15]. Regular monitoring of impurity levels during stability studies ensures continued compliance with regulatory requirements throughout the product lifecycle [13].

Method Validation and System Suitability

The validation of impurity methods must demonstrate specificity, linearity, accuracy, precision, detection limit, and quantitation limit according to regulatory guidelines [16]. System suitability tests ensure consistent performance, with criteria typically including resolution between critical peak pairs, peak symmetry, and retention time reproducibility [11].

XLogP3

0.5

Wikipedia

2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine

Dates

Last modified: 08-16-2023

Explore Compound Types